molecular formula C8H11N3O3 B8293875 6-Ethoxy-2-methylamino-3-nitropyridine

6-Ethoxy-2-methylamino-3-nitropyridine

Cat. No.: B8293875
M. Wt: 197.19 g/mol
InChI Key: ZNCIGMRJLOXOEV-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methylamino-3-nitropyridine is a nitro-substituted pyridine derivative characterized by an ethoxy group at position 6, a methylamino group at position 2, and a nitro group at position 2. This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous pyridine derivatives .

Comparison with Similar Compounds

The structural and functional attributes of 6-ethoxy-2-methylamino-3-nitropyridine are best understood through comparison with closely related pyridine derivatives. Below is a detailed analysis of its analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Similarity Score* Key Properties/Applications
This compound 2-methylamino, 3-nitro, 6-ethoxy C₈H₁₁N₃O₃ 197.19 - Potential kinase inhibitor; moderate lipophilicity
6-Chloro-2-methoxy-3-nitropyridine [CAS 40851-91-0] 2-methoxy, 3-nitro, 6-chloro C₆H₅ClN₂O₃ 188.57 0.84 Intermediate in agrochemical synthesis; higher reactivity due to Cl
2-Amino-6-methoxy-3-nitropyridine [CAS 934180-48-0] 2-amino, 3-nitro, 6-methoxy C₆H₇N₃O₃ 169.14 0.81 Used in dye synthesis; polar due to amino group
3-Ethoxy-2-nitropyridine [CAS 74037-50-6] 2-nitro, 3-ethoxy C₇H₈N₂O₃ 168.15 - Solubility in ethanol >200 mg/mL; used in cross-coupling reactions
2-Methoxy-3-nitro-4-methylpyridine 2-methoxy, 3-nitro, 4-methyl C₇H₈N₂O₃ 168.15 0.77 Electron-withdrawing methyl enhances stability

*Similarity scores based on structural overlap (0–1 scale) from .

Key Comparative Insights

2-Methylamino vs. 2-amino: The methyl group in the target compound reduces hydrogen-bonding capacity but increases metabolic stability by shielding the amino group .

Physicochemical Properties: Nitro Group: All analogs share a nitro group at position 3, which contributes to electron-deficient aromatic systems, facilitating electrophilic substitutions or reductions . Solubility: Ethoxy derivatives (e.g., 3-ethoxy-2-nitropyridine) exhibit higher organic solubility than methoxy or amino analogs due to increased hydrophobicity .

Synthetic Utility :

  • Chloro-substituted analogs (e.g., 6-chloro-2-methoxy-3-nitropyridine) are preferred for nucleophilic displacement reactions, while ethoxy/methoxy derivatives are often used as stable intermediates in multistep syntheses .

Research Findings and Data Gaps

  • Biological Data: No direct activity data for the target compound are available in the evidence.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

6-ethoxy-N-methyl-3-nitropyridin-2-amine

InChI

InChI=1S/C8H11N3O3/c1-3-14-7-5-4-6(11(12)13)8(9-2)10-7/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

ZNCIGMRJLOXOEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 88 was repeated, except that 6.00 g of 6-chloro-2-methylamino-3-nitropyridine (prepared as described in Preparation 66), 1.54 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.1 ml of ethanol and 150 ml of dimethylformamide were used. After working up the product as described in Preparation 88, the resulting crude product was crystallized by trituration with ethanol, to give 5.10 g of the title compound, melting at 101° C.
Quantity
6 g
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Reaction Step One
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1.54 g
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2.1 mL
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150 mL
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Synthesis routes and methods II

Procedure details

In a stirred mixture consisting of 202.6 g (1 mole) of 2-chlor-6-ethoxy-3-nitropyridine and 500 ml of methanol, 202 g (2.6 mole) of a 40% monomethylamine solution is added drop by drop while stirring in the course of 90 minutes and at 25°-30° C. sump temperature. Subsequently, the mixture is again stirred for yet another 5 hours, is reacted with 650 ml of water, and then the product is filtered off by suction, is washed again with ample water and dried. Melting point 106°-7° C., Yield: 183.2 g (92.9% of theory).
Quantity
202.6 g
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reactant
Reaction Step One
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500 mL
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
650 mL
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